molecular formula C15H12ClNO3 B3034772 7-Chloro-1-(4-nitrophenyl)isochromane CAS No. 220444-99-5

7-Chloro-1-(4-nitrophenyl)isochromane

Cat. No.: B3034772
CAS No.: 220444-99-5
M. Wt: 289.71 g/mol
InChI Key: SQIJUBRIDNBRQV-UHFFFAOYSA-N
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Description

It has a molecular formula of C15H12ClNO3 and a molecular weight of 289.71 g/mol. This compound is characterized by the presence of a chloro group at the 7th position and a nitrophenyl group at the 1st position of the isochromane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-nitrophenyl)isochromane involves several steps. One common method includes the reaction of 7-chloroisochroman-1-one with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-nitrophenyl)isochromane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted isochromanes

Scientific Research Applications

7-Chloro-1-(4-nitrophenyl)isochromane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-nitrophenyl)isochromane is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group may facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(4-methylphenyl)isochromane
  • 7-Chloro-1-(4-aminophenyl)isochromane
  • 7-Chloro-1-(4-hydroxyphenyl)isochromane

Uniqueness

7-Chloro-1-(4-nitrophenyl)isochromane is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-4-1-10-7-8-20-15(14(10)9-12)11-2-5-13(6-3-11)17(18)19/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIJUBRIDNBRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

17.6 g (55 mM) of 4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid and 8 ml of 85% hydrazine hydrate were refluxed in 340 ml of ethanol for 4 hours. The reaction mixture was cooled, acidified with 115 ml of 1 M hydrochloric acid and evaporated. The residue was mixed with 50 ml of water, the crystals were filtered and dried. The resulting hydrazone derivative was dissolved in 300 ml of anhydrous dichloromethane and treated with a solution of 13.4 g (65 mM) of dicyclohexylcarbodiimide in 210 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature overnight, then the precipitated crystals were filtered and washed with dichloromethane.
Name
4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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